

Enalapril PK Sample Collection Time Points in Clinical Studies

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Compound Focus: Enalapril

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The table below summarizes the specific blood sampling time points used in key clinical studies for PK analysis of **enalapril** and its active metabolite, **enalaprilat**.

| Population / Study Description | Sample Collection Time Points Post-Dose | Key PK Parameters Measured | Citation |
|--|---|---|----------|
| Healthy Adult Volunteers (Single dose, 20 mg tablet, bioequivalence study, n=24) | 0, 0.167, 0.25, 0.5, 0.75, 1, 1.25, 1.5, 2, 3, 4, 5, 6, 8, 10, 12, 16, 24, 36, and 48 hours | AUC, C _{max} , T _{max} , t _{1/2} (for enalapril and enalaprilat) | [1] [2] |
| Healthy Adult Volunteers (Comparison of Orodispersible Minitablets (ODMT) vs. Reference Tablet) | 0.167, 0.25, 0.5, 0.75, 1, 1.25, 1.5, 2, 3, 4, 5, and 6 hours | KA, KE, VD, tlag (for enalapril) | [1] |
| Pediatric Heart Failure Patients (LENA studies, ODMT, n=34, median age 0.3 years) | 1, 2, 4, 6, and 12 hours | C _{max} , AUC (for enalapril and enalaprilat) | [3] [4] |
| Healthy Adults (PK/PD study, n=9) | Up to 24 hours (specific intervals not detailed) | Enalaprilat concentrations, Angiotensin I & II ratios | [5] |

| Population / Study Description | Sample Collection Time Points Post-Dose | Key PK Parameters Measured | Citation |
|---|---|--|----------|
| Healthy Subjects (Drug-drug interaction with felodipine ER, n=12) | Multiple doses over 7 days; profile up to 12 hours post-dose on day 7 | C _{max,ss} , AUC _{τ,ss} , T _{max,ss} , t _{1/2} | [6] |

Detailed Experimental Protocol for PK Analysis

Here is a comprehensive methodological framework for conducting a PK study of **enalapril**, based on the reviewed literature.

Pre-Study Validation of Bioanalytical Methods

Before analyzing study samples, validate the bioanalytical method for accuracy and precision.

- **Objective:** To select a Least Square Minimization Method (LSMM) that iterates the most accurate and precise parameters for the PK model [1].
- **Procedure:**
 - **Generate Simulated Data:** Use a one-compartment PK model (Bateman function) to generate concentration-time data for a large number (e.g., 100) of virtual subjects. Incorporate inter-individual variability (e.g., 30% geometric CV) and a proportional analytical error (e.g., 30% SD) [1].
 - **Fit and Compare Methods:** Fit the generated data using different weighting schemes in the LSMM:
 - **Ordinary Least Squares (OLS):** No weighting.
 - **Weighted Least Squares (WLS):** Weight by $1/\text{observed concentration}$ or $1/(\text{observed concentration})^2$.
 - **Iteratively Reweighted Least Squares (IRLS):** Weight by $1/\text{predicted concentration}$ or $1/(\text{predicted concentration})^2$ [1].
 - **Select Optimal Method:** Compare the iterated PK parameters (KA, KE, VD) to the known simulated values. The method with the best accuracy (mean relative error closest to 0%) and precision (lowest CV of normalized parameters) should be selected for the primary analysis [1].

Subject Enrollment and Dosing

- **Population:** The protocol can be adapted for healthy adults or the target patient population (e.g., pediatric heart failure patients) [1] [4].
- **Formulation:** Administer a defined dose of **enalapril**. Recent pediatric studies use the orodispersible minitab (ODMT) formulation, which is child-appropriate [1] [7].
- **Fasting:** **Enalapril** absorption is not significantly affected by food [8].

Blood Sample Collection and Processing

- **Collection:** Collect blood samples at the pre-determined time points. For a comprehensive profile in adults, a schedule extending to at least 24-48 hours is recommended to capture the terminal elimination phase of **enalaprilat** [1] [2].
- **Processing:** Centrifuge blood samples to obtain serum or plasma. The specific matrix (serum or plasma) should be consistent throughout the study [1] [3].
- **Storage:** Store samples at -80°C until analysis to ensure analyte stability [3].

Bioanalytical Measurement of Enalapril and Enalaprilat

- **Technology:** Use **High-Performance Liquid Chromatography (HPLC)** coupled with mass spectrometry or other detectors. This is the standard method cited across recent studies [2] [3] [6].
- **Procedure:**
 - **Sample Preparation:** Precipitate proteins in the serum/plasma samples using an organic solvent like methanol, which may include internal standards [3].
 - **Chromatographic Separation:** Inject the processed sample into the HPLC system to separate **enalapril** and **enalaprilat** from other plasma components.
 - **Detection and Quantification:** Use a mass spectrometer to detect and quantify the analytes based on their mass-to-charge ratio. A validated immunoassay has also been used for **enalaprilat** measurement [3].

PK Data Analysis

- **Non-Compartmental Analysis (NCA):** Calculate primary PK parameters such as AUC, C_{max}, T_{max}, and elimination half-life (t_{1/2}) [6].
- **Population PK (PopPK) Modeling:** For sparse data (e.g., in pediatric studies), use non-linear mixed-effects modeling (e.g., with Monolix or NONMEM).
 - **Structural Model:** A combined one-compartment model for **enalapril**, linked to a one-compartment model for **enalaprilat**, often with an absorption lag time (t_{lag}), adequately describes the data [9] [4].

- **Covariate Analysis:** Test the influence of factors like body weight, age, renal function (serum creatinine), and disease severity (e.g., Ross score) on PK parameters [4].

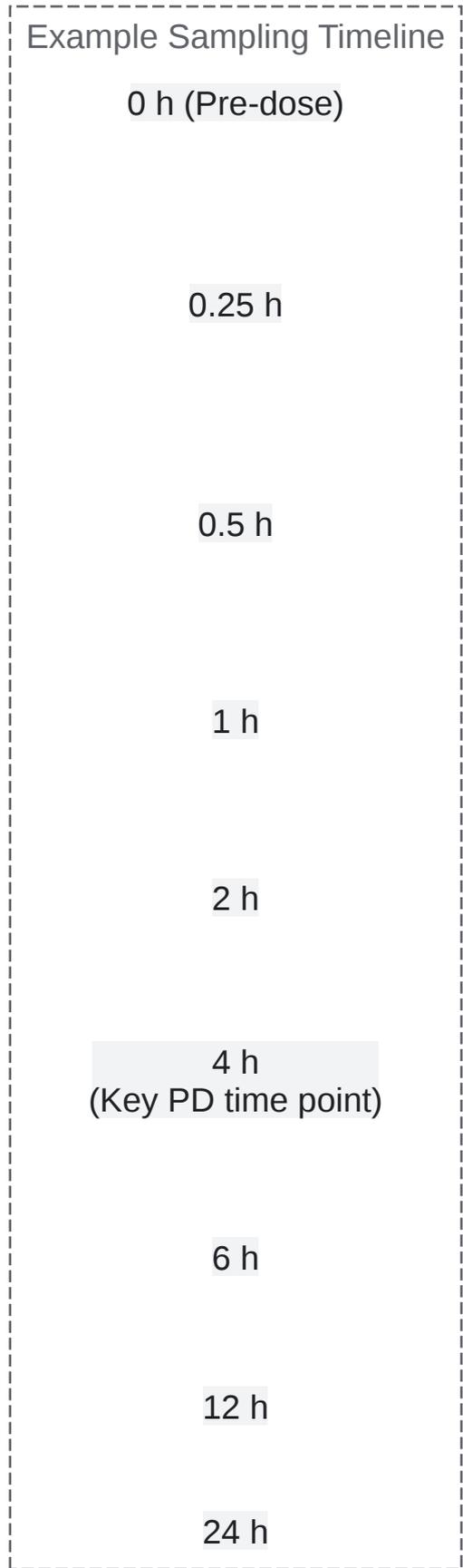
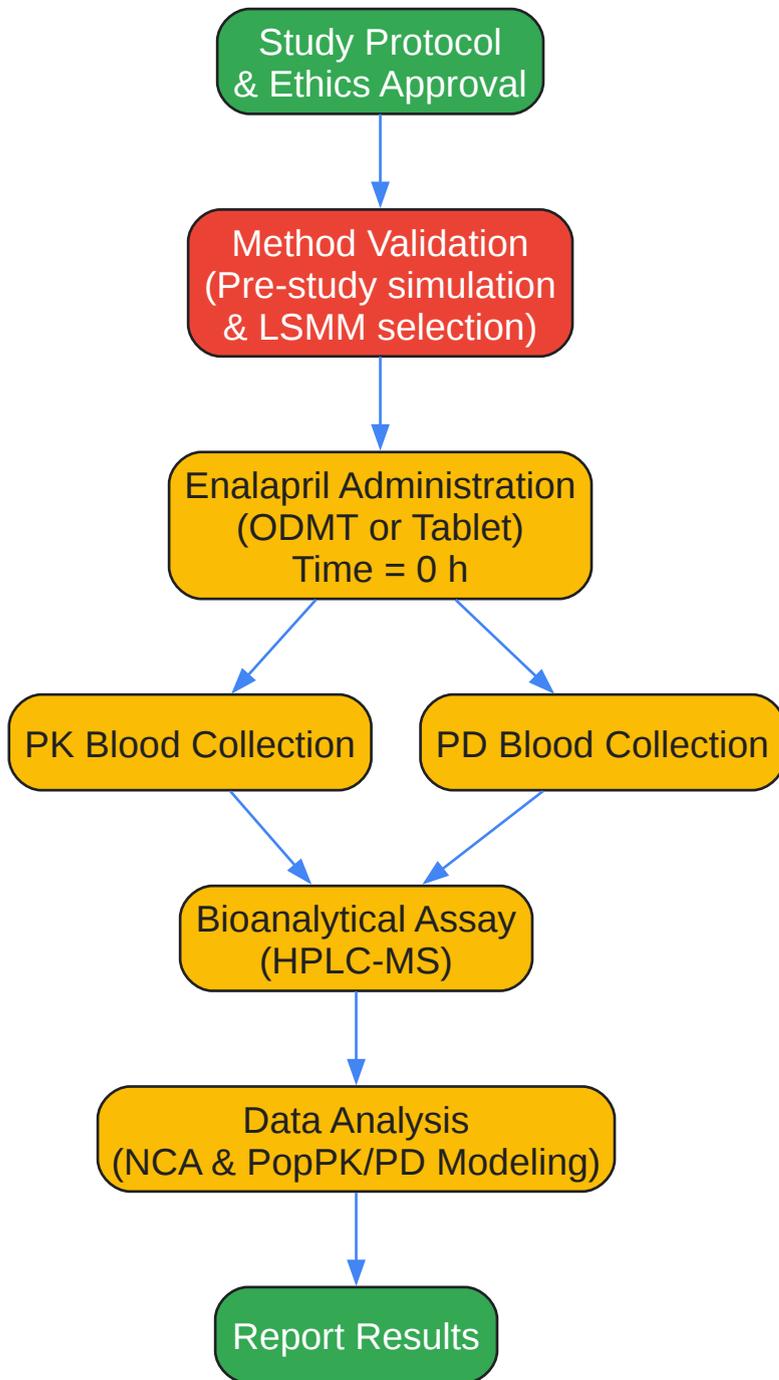
Concomitant Pharmacodynamic (PD) Assessment

To link drug exposure to effect, collect blood samples for PD biomarkers at strategic time points.

- **PD Biomarkers:**
 - **Angiotensin I (AT I) and Angiotensin II (AT II):** Measure concentrations to calculate the **Angiotensin II/Angiotensin I ratio**, a direct marker of in vivo ACE activity [5].
 - **Plasma Renin Activity (PRA) and Aldosterone:** Measure to assess the overall impact on the Renin-Angiotensin-Aldosterone System (RAAS) [3].
- **Sampling Schedule:** For a single-dose study, collect PD samples immediately before (baseline) and at key post-dose time points, such as **4 hours** (near C~max~ for **enalaprilat**) and **24 hours**, to capture the dynamic changes in the RAAS [5] [3].

Experimental Workflow for Enalapril PK/PD Study

The following diagram visualizes the workflow of an integrated PK/PD study for **enalapril**:



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Key Considerations for Researchers

- **Pediatric Populations:** Sampling must be sparse and minimal. The LENA studies successfully used only 5 time points over 12 hours. Consider allometric scaling and key covariates like age, weight, renal function, and heart failure severity (Ross score) in the analysis [9] [10] [4].
- **Formulation Differences:** The orodispersible minitablet (ODMT) formulation may have a slightly shorter absorption lag time compared to standard tablets, but no significant differences in overall bioavailability were found [1].
- **Metabolite Kinetics:** Due to the long terminal half-life of **enalaprilat** (up to 36 hours) from tight binding to ACE, a sampling duration of at least 24-48 hours is necessary to fully characterize its PK profile [2].

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References

1. Model-dependent pharmacokinetic analysis of enalapril ... [pmc.ncbi.nlm.nih.gov]
2. Target Reserve and Turnover Parameters Determine ... [sciencedirect.com]
3. Untargeted metabolic analysis in serum samples reveals ... [pmc.ncbi.nlm.nih.gov]
4. Implications for Safe Dosing of Enalapril (LENA Studies) - PMC [pmc.ncbi.nlm.nih.gov]
5. PMC - PubMed Central [pmc.ncbi.nlm.nih.gov]
6. Pharmacokinetics and drug-drug interaction between ... [oncotarget.com]
7. Orodispersible minitablets of enalapril for use in children ... [sciencedirect.com]
8. Enalapril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
9. Implications for Safe Dosing of Enalapril (LENA Studies) [link.springer.com]

10. Clinical Pharmacokinetics of Enalapril and Enalaprilat in ... [frontiersin.org]

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